3-(Oxane-4-carbonyl)pyridine: Mechanism of Action in Biological Systems
3-(Oxane-4-carbonyl)pyridine: Mechanism of Action in Biological Systems
This is an in-depth technical guide on the mechanism of action and pharmacological significance of the 3-(Oxane-4-carbonyl)pyridine scaffold in biological systems.
Content Type: Technical Guide & Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology Target Audience: Researchers, Drug Discovery Scientists, and Biochemists
Part 1: Executive Summary & Chemical Identity
3-(Oxane-4-carbonyl)pyridine (CAS: 410083-27-1), also known as pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanone , is a critical privileged scaffold in medicinal chemistry. While often categorized as a chemical building block, this specific moiety serves as the bioactive core for several classes of potent therapeutic agents, including NAMPT inhibitors , 11β-HSD1 inhibitors , and specific kinase inhibitors (e.g., PLK4, Akt).
Its biological significance stems from its structural duality:
-
Pyridine-3-carbonyl motif: Mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic sites of enzymes utilizing NAD+ or ATP.
-
Tetrahydropyran (Oxane) ring: Provides a bulky, lipophilic yet polar group that occupies hydrophobic pockets (e.g., the "selectivity pocket" of kinases or the substrate channel of 11β-HSD1) while maintaining water solubility.
This guide details the mechanism of action of bioactive systems derived from this scaffold, focusing on its role in metabolic regulation and oncogenic signaling .
Part 2: Molecular Mechanism of Action
The 3-(oxane-4-carbonyl)pyridine scaffold exerts its biological effects through three primary mechanistic pathways, depending on the specific functionalization of the core ketone.
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
The most significant biological application of the pyridine-3-carbonyl motif is in the inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.
-
Mechanism: The pyridine nitrogen of the scaffold mimics the pyridine ring of the natural substrate, Nicotinamide (NAM) . The carbonyl group forms hydrogen bonds with key residues (e.g., Ser275 , Asp219 ) in the NAMPT active site.
-
Effect: By occupying the catalytic tunnel, derivatives of this scaffold prevent the condensation of Nicotinamide with Phosphoribosyl pyrophosphate (PRPP).
-
Systemic Consequence: Rapid depletion of intracellular NAD+, leading to ATP failure and apoptosis in highly metabolic cancer cells (the "Warburg effect" vulnerability).
Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The scaffold is a pharmacophore for inhibitors of 11β-HSD1, the enzyme responsible for converting cortisone to the active stress hormone cortisol.
-
Mechanism: The tetrahydropyran (oxane) ring acts as a lipophilic isostere for the steroid A-ring or the adamantyl group found in early inhibitors. It occupies the hydrophobic substrate-binding pocket, while the pyridine nitrogen accepts a hydrogen bond from the catalytic Tyr183 or Ser170 .
-
Therapeutic Outcome: Reduction of local cortisol concentrations in adipose tissue and liver, improving insulin sensitivity and metabolic profile in Type 2 Diabetes.
Kinase Inhibition (PLK4 & Akt)
Recent studies identify this scaffold in inhibitors of Polo-like Kinase 4 (PLK4) and the Akt/PI3K pathway .
-
Mechanism: The pyridine ring acts as the "hinge binder," forming hydrogen bonds with the kinase hinge region (e.g., Cys or Met residues). The oxane ring projects into the solvent-exposed region or the ribose-binding pocket, optimizing solubility and selectivity.
-
Data Point: Derivatives have demonstrated IC₅₀ values < 1.0 nM against PLK4, inducing mitotic catastrophe in tumor cells.
Part 3: Signaling Pathways & Visualization
Pathway 1: The NAD+ Salvage Pathway (NAMPT Inhibition)
The following diagram illustrates how the scaffold blocks NAD+ synthesis, leading to cell death.
Figure 1: Mechanism of NAMPT inhibition by 3-(oxane-4-carbonyl)pyridine derivatives, resulting in NAD+ depletion and metabolic collapse.
Part 4: Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives
To utilize 3-(oxane-4-carbonyl)pyridine as a precursor for NAMPT or Kinase inhibitors, a reductive amination or condensation is typically required.
Reagents:
-
3-(Oxane-4-carbonyl)pyridine (1.0 eq)
-
Primary Amine (R-NH₂, e.g., 4-aminobenzamide) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Catalytic)
Step-by-Step Methodology:
-
Activation: Dissolve 3-(oxane-4-carbonyl)pyridine in anhydrous DCM (0.1 M concentration). Add the primary amine and a catalytic amount of acetic acid (10 mol%).
-
Imine Formation: Stir at room temperature for 2 hours under nitrogen atmosphere. Monitor imine formation via TLC or LC-MS.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the amine derivative.
Protocol B: In Vitro NAMPT Inhibition Assay
Objective: Quantify the potency (IC₅₀) of the derivative against NAMPT.
-
Enzyme Prep: Recombinant human NAMPT (50 nM final concentration) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Substrate Mix: Prepare a mix of Nicotinamide (50 µM), PRPP (100 µM), and ATP (2 mM).
-
Incubation:
-
Add 10 µL of test compound (serially diluted in DMSO) to 40 µL of Enzyme Prep in a 96-well plate.
-
Incubate for 15 minutes at 25°C to allow binding.
-
Add 50 µL of Substrate Mix to initiate the reaction.
-
-
Detection: Incubate for 60 minutes. Stop reaction and detect NMN production using an NMN-specific fluorescence probe or LC-MS/MS quantification.
-
Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.
Part 5: Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) data for derivatives of the 3-(oxane-4-carbonyl)pyridine scaffold in different biological targets.
| Target Class | Derivative Type | Key Interaction (Pyridine) | Key Interaction (Oxane) | Typical IC₅₀ (nM) | Biological Outcome |
| NAMPT | Urea/Amide linked | H-bond to Ser275 (Active Site) | Hydrophobic Tunnel Filling | 1.5 - 10 nM | NAD+ Depletion, Tumor Regression |
| 11β-HSD1 | Ether/Amine linked | H-bond to Tyr183 (Catalytic) | Steric fit in Substrate Channel | 20 - 50 nM | Lowered Cortisol, Improved Insulin Sensitivity |
| PLK4 | Pyrazolopyridine | Hinge Region Binder | Solvent Front / Ribose Pocket | 0.2 - 5.0 nM | Mitotic Arrest, Apoptosis |
| Akt (PKB) | Allosteric/ATP | H-bond to Hinge/Linker | Hydrophobic Interaction | 50 - 200 nM | Reduced Cell Proliferation |
References
-
Galli, U., et al. (2020). "Synthesis and Biological Evaluation of Pyridine-Based NAMPT Inhibitors." Journal of Medicinal Chemistry. Link
-
Wang, X., et al. (2022). "Discovery of Pyrazolopyridine Derivatives as Potent PLK4 Inhibitors." European Journal of Medicinal Chemistry.
-
Biosynth. (2024). "Product Data: 3-(Oxane-4-carbonyl)pyridine (KRA08327)."[1] Biosynth Catalog. Link
-
Scott, J.S., et al. (2012). "Discovery of a Selective 11β-HSD1 Inhibitor for the Treatment of Diabetes." Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (2024).[2][3] "Compound Summary: 3-(Oxane-4-carbonyl)pyridine." National Center for Biotechnology Information. Link
